2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-12-2-3-16-13-15(4-9-19(16)23)10-11-22-20(24)14-25-18-7-5-17(21)6-8-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCFKGPRNZUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and biological effects.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A 4-chlorophenoxy group,
- An N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl) moiety,
- An acetamide functional group.
The molecular formula is CHClNO, with a molecular weight of approximately 345.84 g/mol.
Research indicates that this compound may interact with various biological targets, including:
- Melatonin receptors (MTNR1A) : It acts as an agonist for melatonin receptor type 1A and an inhibitor for type 1B, influencing circadian rhythms and reproductive functions .
- Ribosyldihydronicotinamide dehydrogenase (NQO2) : The compound may inhibit this enzyme involved in detoxification pathways and vitamin K-dependent processes .
Biological Activity
The biological activity of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant Properties | Exhibits antioxidant activity by reducing oxidative stress in cells. |
| Cytotoxicity | Shows selective cytotoxic effects against certain cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from apoptosis and neurodegenerative damage. |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokine production in vitro. |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity :
- Neuroprotection :
- Anti-inflammatory Effects :
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary subunits:
- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine
- 2-(4-Chlorophenoxy)acetyl chloride
Coupling these intermediates via an amide bond formation yields the final product. Retrosynthetic pathways prioritize modular assembly to enable flexibility in functional group manipulations.
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Ylethylamine
Domino Reduction-Cyclization Strategy
The tetrahydroquinoline core is synthesized via domino reactions, as exemplified by the reduction of nitroarenes followed by intramolecular cyclization. For instance, nitro compound 10 undergoes catalytic hydrogenation to form amine 11 , which cyclizes in situ to yield 1,2,3,4-tetrahydroquinoline (12 ). Subsequent N-methylation with formaldehyde under reductive conditions (NaBH3CN) produces 1-methyl-1,2,3,4-tetrahydroquinoline (13 ) in 89–94% yield.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | H2 (1 atm), Pd/C, EtOH, 25°C | 92% |
| Cyclization | HCl (cat.), reflux, 2 h | 90% |
| N-Methylation | HCHO, NaBH3CN, MeOH, 0°C → 25°C | 89% |
Reductive Amination of Ketones
An alternative route involves reductive amination of 6-acetyl-1,2,3,4-tetrahydroquinoline. Treatment with methylamine and sodium triacetoxyborohydride (STAB) in dichloroethane affords the secondary amine, which is alkylated with ethyl bromide to install the ethylamine sidechain.
Synthesis of 2-(4-Chlorophenoxy)Acetyl Chloride
Chlorophenoxy Acetate Formation
4-Chlorophenol is reacted with chloroacetyl chloride in the presence of K2CO3 as a base, yielding 2-(4-chlorophenoxy)acetyl chloride (14 ). This step proceeds via nucleophilic acyl substitution, with yields exceeding 85% under anhydrous conditions.
Optimization Notes:
- Solvent: Dichloromethane maximizes electrophilicity of chloroacetyl chloride.
- Base: K2CO3 prevents hydrolysis of the acid chloride.
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
The ethylamine sidechain of 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine is coupled with 2-(4-chlorophenoxy)acetyl chloride via a Schotten-Baumann reaction. In a biphasic system (NaOH/CH2Cl2), the amine attacks the electrophilic carbonyl, forming the acetamide bond. Yields range from 75–82% after purification by silica gel chromatography.
Mechanistic Insights:
- Base Role: NaOH deprotonates the amine, enhancing nucleophilicity.
- Side Reactions: Competitive hydrolysis of the acid chloride is minimized by slow addition and low temperatures (0–5°C).
Carbodiimide-Mediated Coupling
For sensitive substrates, carbodiimides (e.g., EDC·HCl) with HOBt as an additive promote amide formation in DMF. This method achieves 88% yield but requires rigorous drying to avoid side product formation.
Stereochemical Considerations and Purification
Diastereoselective Reductions
Catalytic hydrogenation of imine intermediates (e.g., 15 ) proceeds with high diastereoselectivity (>20:1 dr), favoring the cis configuration between the C2 alkyl and C4 ester groups. This selectivity is critical for ensuring structural homogeneity in the tetrahydroquinoline core.
Chromatographic Purification
Final purification employs gradient elution (hexane/EtOAc → CH2Cl2/MeOH) on silica gel, achieving >98% purity. Analytical HPLC (C18 column, 70:30 MeOH/H2O) confirms retention time consistency with reference standards.
Scalability and Industrial Adaptations
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar acetamide linkage and chair conformation of the tetrahydroquinoline ring, with no detectable racemization at stereocenters.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution reactions. A chlorophenoxy group can be introduced using 4-chlorophenol and chloroacetyl chloride, followed by coupling with a tetrahydroquinoline ethylamine derivative (prepared via reductive amination). Reaction optimization may involve controlling stoichiometry, temperature (e.g., reflux in anhydrous THF), and catalysts like triethylamine. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR can identify key moieties: aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy), methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ ~170 ppm).
- IR : Stretching vibrations for C=O (~1650 cm) and N-H (~3300 cm) confirm the acetamide backbone.
- X-ray crystallography (if crystalline): Resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and carbonyl groups) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions and non-polar solvents (chloroform) for crystallization.
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the acetamide group. Monitor degradation via HPLC with UV detection (λ ~255 nm for aromatic systems) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays.
- Molecular dynamics : Assess conformational stability in solvent environments (e.g., water, lipid bilayers) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, p-value correction for multiple comparisons).
- Dose-response curves : Re-evaluate IC values under standardized conditions (pH, temperature, cell lines).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chlorophenoxy with methoxy) to isolate structure-activity relationships .
Q. How can researchers assess environmental fate and biodegradation pathways?
- Methodological Answer :
- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Soil/water microcosms : Analyze metabolite formation using -labeled compound and radiometric detection.
- QSAR modeling : Predict persistence using logP and topological polar surface area .
Q. What crystallographic techniques elucidate intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve packing motifs (e.g., π-π stacking of aromatic rings, hydrogen-bonded dimers).
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal lattice strength .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
